6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-26(2)18-8-7-17(24-25-18)20(28)23-14-9-11-27(12-10-14)19-15-5-3-4-6-16(15)21-13-22-19/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHZGKCNBOJEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide (CAS Number: 2034521-74-7) is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 381.5 g/mol
- Structure : The compound features a pyridazine core linked to a tetrahydroquinazoline moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this pyridazine derivative exhibit a range of biological activities, including:
- Anticancer Properties : Tetrahydroquinazoline derivatives have been shown to inhibit human topoisomerase II (topoII), a validated target in cancer therapy. These compounds block topoII function without acting as poisons, thus reducing the risk of secondary leukemias associated with traditional topoII inhibitors like etoposide .
- Kinase Inhibition : Some studies highlight the ability of related compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, FMF-04-159-R, a structurally similar compound, has demonstrated potent inhibition of CDK14 and CDK16 .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:
- Topoisomerase II Inhibition : The tetrahydroquinazoline moiety enhances binding affinity and selectivity towards topoIIα over topoIIβ, leading to effective cancer cell proliferation inhibition .
- CDK Inhibition : The presence of the piperidine ring contributes to the compound's ability to inhibit CDKs, which play critical roles in cell cycle regulation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Topoisomerase II Inhibition | Human topoIIα | 2 μM | |
| CDK14 Inhibition | CDK14 | 140 | |
| CDK16 Inhibition | CDK16 | 6 |
Case Study: Anticancer Effects
In a study evaluating the antiproliferative effects of tetrahydroquinazoline derivatives on various cancer cell lines, the compound exhibited significant growth inhibition in melanoma cells (G-361), supporting its potential as an anticancer agent. The mechanism was linked to its ability to inhibit topoII without inducing DNA damage typical of other topoII poisons .
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. It has shown promise in the following areas:
- Monoamine Oxidase Inhibition : Research suggests that compounds similar to this one may act as inhibitors of monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases. Inhibition of MAO-B has been linked to neuroprotective effects and potential benefits in conditions like Parkinson's disease .
- Antimicrobial Activity : Given the rising resistance of bacteria to existing antibiotics, compounds like this one are being explored for their antimicrobial properties. Preliminary studies indicate that derivatives may exhibit activity against resistant strains, making them candidates for further development .
Neurobiology
The compound's structural features suggest it could influence neurotransmitter systems. Studies have indicated that similar compounds can modulate dopamine and serotonin pathways, potentially leading to applications in treating mood disorders and schizophrenia .
Cancer Research
There is growing interest in the role of pyridazine derivatives in oncology. Compounds with similar structures have been shown to possess cytotoxic effects against various cancer cell lines. This suggests that 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide may also exhibit anticancer properties .
Case Study 1: MAO Inhibition
A study published in Molecules demonstrated that a series of pyridazine derivatives exhibited varying degrees of MAO-B inhibition. The structure–activity relationship indicated that modifications at specific positions significantly enhanced inhibitory potency. This highlights the potential of this compound in developing new MAO inhibitors for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a recent evaluation of synthetic compounds against antibiotic-resistant bacteria, researchers tested derivatives of the target compound and found promising results. Specific analogs demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting a pathway for developing new antibiotics .
Comparison with Similar Compounds
Research Findings and Implications
However, structural analogs like 1l and 2d are often explored for bioactivity due to their nitro and cyano groups, which can enhance binding to enzymatic targets . In contrast, the target compound’s carboxamide and dimethylamino groups may favor interactions with kinases or GPCRs.
Q & A
Basic Research Questions
Q. What are the key structural components of 6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide, and how do they influence target binding?
- Answer : The compound integrates three critical motifs:
- A pyridazine ring (electron-deficient heterocycle) enabling π-π interactions.
- A tetrahydroquinazoline core (partially saturated bicyclic system) providing rigidity and hydrophobic interactions.
- A piperidine-4-yl carboxamide group facilitating hydrogen bonding and conformational flexibility.
These components collectively enhance binding to kinase targets or GPCRs, as seen in structurally analogous compounds .- Methodological Insight : Structural validation via H/C NMR and X-ray crystallography (where feasible) is essential to confirm spatial arrangements critical for activity .
Q. What are common synthetic routes for preparing this compound, and what are their limitations?
- Answer : Synthesis typically involves:
Core formation : Cyclization of tetrahydroquinazoline using microwave-assisted or reflux conditions.
Coupling reactions : Amide bond formation between the pyridazine-carboxylic acid and piperidine-4-amine via EDCI/HOBt or DCC-mediated protocols.
Functionalization : Introduction of dimethylamino groups via nucleophilic substitution or reductive amination .
- Limitations : Low yields (<40%) in coupling steps due to steric hindrance; purification challenges require preparative HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<80°C) to avoid decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in heterocycle formation .
- Workflow : Use inline FTIR or LC-MS to monitor reaction progress and minimize byproducts .
Q. What analytical techniques are most effective for characterizing the compound’s three-dimensional conformation and stability?
- Answer :
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds) .
- Dynamic NMR : Detects conformational flexibility in the piperidine and tetrahydroquinazoline moieties .
- Accelerated stability studies : Assess degradation pathways (e.g., hydrolysis of the carboxamide group) under varied pH/temperature .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Answer :
- Variable control : Standardize assay conditions (e.g., cell lines, ATP concentrations in kinase assays) to reduce inter-lab variability .
- Structural verification : Confirm batch-to-batch consistency via HRMS and chiral HPLC to rule out enantiomeric impurities .
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target specificity?
- Answer :
- Substituent variation : Modify the dimethylamino group to ethyl or cyclopropyl analogs to probe steric/electronic effects .
- Scaffold hopping : Replace tetrahydroquinazoline with isoindole or quinoline cores to assess binding pocket compatibility .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes and off-target risks .
Methodological & Technical Considerations
Q. How to validate analytical methods for assessing compound purity and identity in complex matrices?
- Answer :
- HPLC-DAD/HRMS : Establish retention time and mass accuracy thresholds (±5 ppm) against certified reference standards .
- Forced degradation : Expose the compound to heat, light, and oxidative stress to validate specificity of purity methods .
Q. What experimental approaches are used to evaluate the compound’s stability under physiological conditions?
- Answer :
- Solubility assays : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability .
- Plasma stability studies : Incubate with human/animal plasma and quantify degradation via LC-MS/MS .
Computational & Theoretical Questions
Q. What computational tools are recommended for predicting off-target interactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
